
N1-cyclopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as CP-47,497, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of numerous studies exploring its properties and effects.
Scientific Research Applications
Cyclin-Dependent Kinase Inhibition
One of the notable applications of similar compounds involves the inhibition of cyclin-dependent kinase CDK2. Research by Griffin et al. (2006) on beta-Piperidinoethylsulfides, which undergo a Cope-type elimination to afford beta-aminoethylsulfones, highlights this aspect. When linked to a phenyl group, these derivatives act as potent inhibitors of CDK2, with one inhibitor showing an IC50 value of 45 nM. This suggests potential applications in cancer research and treatment due to the critical role of CDKs in cell cycle regulation (Griffin et al., 2006).
Antibacterial Activity
Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound that exhibited moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria. This research underscores the potential of these compounds in developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Khalid et al., 2016).
Enzyme Inhibition for Neurodegenerative Disorders
Compounds with a similar structure have been evaluated for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are targets in the treatment of neurodegenerative diseases such as Alzheimer's. Khalid et al. (2014) found that a series of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives displayed promising activity, suggesting potential therapeutic applications in neurodegenerative disease management (Khalid et al., 2014).
Synthesis of Bioactive Sulfonamides
Research into the synthesis of bioactive sulfonamides bearing the piperidine nucleus has shown that these compounds exhibit talented activity against cholinesterase, an enzyme involved in neurotransmitter breakdown. Such findings highlight the potential of these compounds in developing treatments for conditions associated with cholinesterase activity, including Alzheimer's disease and other cognitive disorders (Khalid).
properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c24-19(20(25)22-16-8-4-5-9-16)21-14-13-17-10-6-7-15-23(17)28(26,27)18-11-2-1-3-12-18/h1-3,11-12,16-17H,4-10,13-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHOLWYLOLYESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2469537.png)

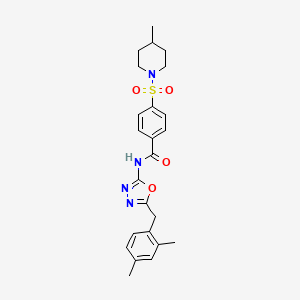
![N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2469542.png)
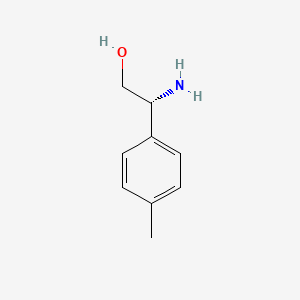
![3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2469544.png)
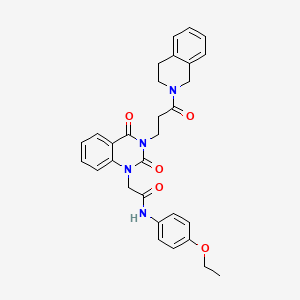
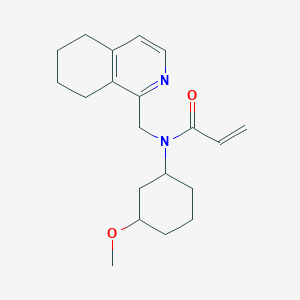
![Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2469551.png)
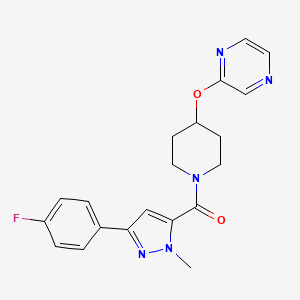

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2469555.png)
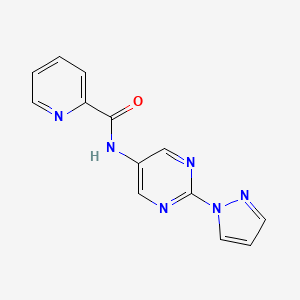
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2469559.png)